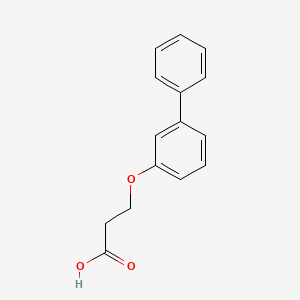

3-(3-Phenylphenoxy)propionic acid

Description

Properties

Molecular Formula |

C15H14O3 |

|---|---|

Molecular Weight |

242.27 g/mol |

IUPAC Name |

3-(3-phenylphenoxy)propanoic acid |

InChI |

InChI=1S/C15H14O3/c16-15(17)9-10-18-14-8-4-7-13(11-14)12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,16,17) |

InChI Key |

AVSRSLYAKAFSON-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)OCCC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituents on the phenyl ring and their positions significantly alter solubility, acidity, and molecular interactions. For example:

- Positional Isomerism: 2-(3-Phenylphenoxy)propionic acid (C2-substituted) vs. 3-(3-phenylphenoxy)propionic acid (C3-substituted) may exhibit differences in steric hindrance and binding affinity, as seen in enantioseparation studies using fatty acid-binding proteins .

- Electron-Withdrawing Groups: Fluorine in 3-(3-fluorophenoxy)propionic acid increases acidity and stability compared to non-halogenated analogs .

- Hydrophilicity: The hydroxymethyl group in 3-(4-hydroxymethylphenoxy)propionic acid enhances water solubility, making it suitable for biomedical applications .

Biodegradation Pathways

Microbial degradation of aryloxy-propionic acids depends on substituent type and ring hydroxylation patterns:

- 3-(3-Hydroxyphenyl)propionic Acid : Degraded by Rhodococcus globerulus PWD1 via the hpp operon, which encodes enzymes for meta-cleavage of aromatic rings .

- 3-(2,4-Dihydroxyphenyl)-propionic Acid : Oxidized by Pseudomonas mandelii 7HK4 to 3-(2,3,5-trihydroxyphenyl)-propionic acid via flavin-dependent hydroxylases .

- Challenges with Ether Linkages: Compounds like this compound may resist microbial degradation due to the stable ether bond, unlike hydroxylated derivatives that undergo ring-opening .

Key Research Findings

- Structural Flexibility : Substitutions at the phenyl ring (e.g., fluorine, hydroxymethyl) modulate bioactivity and environmental persistence .

- Biodegradability Correlation: Hydroxylated derivatives are more readily metabolized by microbes than non-hydroxylated or ether-linked analogs .

- Pharmacological Potential: Propionic acid derivatives with bulky substituents (e.g., isopropyl) show promise in targeting enzymes like monoamine oxidase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.